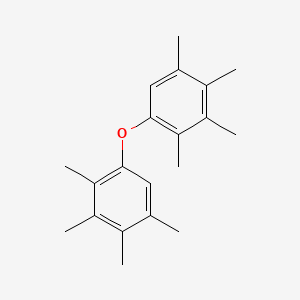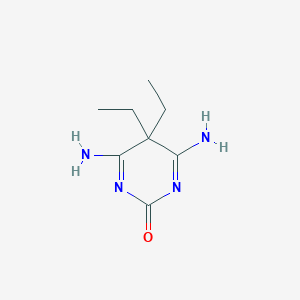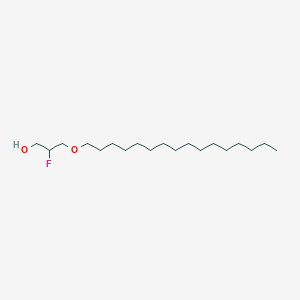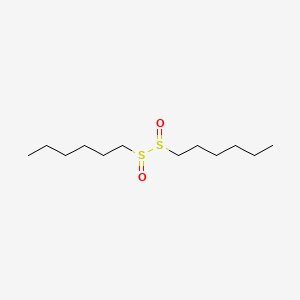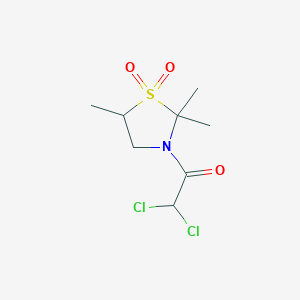![molecular formula C11H13NO4 B14509653 Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate CAS No. 62732-80-3](/img/structure/B14509653.png)
Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a methoxyimino group attached to a dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine and acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated purification systems. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2E)-2-[2-(chloromethyl)phenyl]-2-(methoxyimino)acetate
- Methyl 2-(2,4-dimethoxyphenyl)acetate
Uniqueness
Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate is unique due to its specific structural features, such as the presence of both methoxy and imino groups These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
62732-80-3 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl 2-(2,4-dimethoxyphenyl)iminoacetate |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-5-9(10(6-8)15-2)12-7-11(13)16-3/h4-7H,1-3H3 |
Clé InChI |
FYDOWAIXNSGQGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N=CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
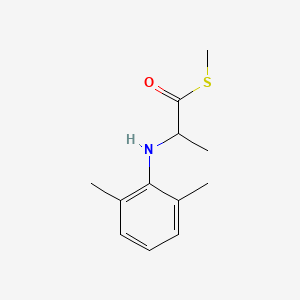
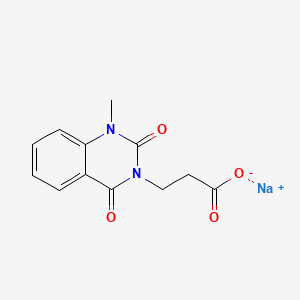
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
